Diethylmorphine-d10

Description

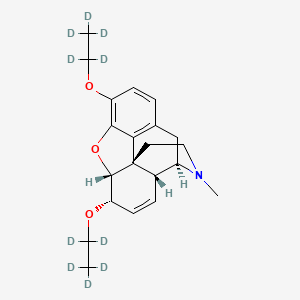

Diethylmorphine-d10 is a deuterated analog of diethylmorphine, a semi-synthetic opioid derived from morphine. It is primarily used in scientific research as a stable isotope-labeled compound, which helps in the study of metabolic pathways and pharmacokinetics. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise tracking in various analytical applications.

Properties

Molecular Formula |

C21H27NO3 |

|---|---|

Molecular Weight |

351.5 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-3-methyl-7,9-bis(1,1,2,2,2-pentadeuterioethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |

InChI |

InChI=1S/C21H27NO3/c1-4-23-16-8-6-13-12-15-14-7-9-17(24-5-2)20-21(14,10-11-22(15)3)18(13)19(16)25-20/h6-9,14-15,17,20H,4-5,10-12H2,1-3H3/t14-,15+,17-,20-,21-/m0/s1/i1D3,2D3,4D2,5D2 |

InChI Key |

GKHGIPSRKBPTHM-CHVUHDNGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC([2H])([2H])C([2H])([2H])[2H])CCN3C |

Canonical SMILES |

CCOC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OCC)CCN3C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethylmorphine-d10 involves the deuteration of diethylmorphine. This process typically includes the substitution of hydrogen atoms with deuterium atoms in the presence of a deuterating agent. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced deuteration techniques and high-purity deuterium sources is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethylmorphine-d10 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Diethylmorphine-d10 has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biology: Employed in metabolic studies to trace the pathways and interactions of morphine derivatives in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of opioid compounds.

Industry: Applied in the development of new opioid analgesics and in quality control processes for pharmaceutical manufacturing.

Mechanism of Action

Diethylmorphine-d10 exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which mediate the analgesic and euphoric effects of the compound. The binding of this compound to these receptors activates G-protein coupled signaling pathways, leading to the inhibition of neurotransmitter release and modulation of pain perception.

Comparison with Similar Compounds

Similar Compounds

Diethylmorphine: The non-deuterated analog of diethylmorphine-d10, used for similar research purposes.

Morphine: A naturally occurring opioid with potent analgesic properties.

Codeine: A less potent opioid used for mild to moderate pain relief and as a cough suppressant.

Oxymorphone: A semi-synthetic opioid with higher potency compared to morphine.

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical tracking. This makes it particularly valuable in research settings where accurate measurement and tracing of metabolic pathways are essential.

Biological Activity

Diethylmorphine-d10 is a deuterated derivative of diethylmorphine, a potent opioid analgesic. This compound has garnered interest in pharmacological research due to its potential therapeutic applications and the need to understand its biological activity, particularly in relation to pain management and opioid dependence. This article reviews the biological activity of this compound, highlighting its pharmacokinetics, receptor interactions, and relevant case studies.

Receptor Interactions

This compound primarily interacts with the mu-opioid receptor (MOR), which mediates its analgesic effects. The binding affinity and efficacy at this receptor are critical for its biological activity:

- Mu-opioid Receptor Binding : Studies indicate that diethylmorphine derivatives exhibit high affinity for MOR, leading to potent analgesic effects.

- Kappa and Delta Receptors : While the primary action is on MOR, interactions with kappa (KOR) and delta (DOR) receptors may contribute to side effects and the overall pharmacological profile.

1. Case Studies on Opioid Use

Recent research has highlighted the complexities of opioid use in clinical settings. For instance, a study focusing on nebulized morphine demonstrated effective symptom management in patients with chronic lung disease, suggesting potential applications for this compound in similar scenarios .

2. Comparative Analysis of Opioids

A comparative analysis involving heroin and its metabolites provides insights into the expected behavior of this compound. Research indicates that heroin rapidly converts to 6-MAM and morphine upon administration, with implications for addiction potential and therapeutic use . This highlights the importance of understanding how this compound metabolizes in vivo.

Data Table: Pharmacological Properties Comparison

| Compound | Mu Receptor Affinity | Half-Life (Hours) | Primary Metabolite |

|---|---|---|---|

| Diethylmorphine | High | 2-3 | Morphine |

| This compound | High | TBD | TBD |

| Heroin | High | 0.5-1 | 6-MAM |

| Morphine | Moderate | 2-4 | Morphine-6-glucuronide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.